Thiophene, 2-(4-methylpentyl)-
Description
Structure
3D Structure
Properties
CAS No. |
4861-59-0 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
2-(4-methylpentyl)thiophene |
InChI |
InChI=1S/C10H16S/c1-9(2)5-3-6-10-7-4-8-11-10/h4,7-9H,3,5-6H2,1-2H3 |
InChI Key |
RONOQLHKFNVMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC=CS1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profile of 2 4 Methylpentyl Thiophene
Mechanistic Pathways of Electrophilic and Nucleophilic Substitution
Electrophilic Aromatic Substitution (SEAr):
The dominant reaction pathway for 2-(4-methylpentyl)thiophene is electrophilic aromatic substitution. The electron-donating nature of both the sulfur atom and the 2-alkyl group activates the thiophene (B33073) ring, making it highly susceptible to attack by electrophiles. Substitution occurs preferentially at the C5 position (α-position) due to the superior stabilization of the Wheland intermediate (also known as a sigma complex) through resonance involving the sulfur atom. The 4-methylpentyl group, through its inductive effect, further enhances the electron density of the ring, accelerating the reaction rate compared to unsubstituted thiophene.
The general mechanism proceeds in two steps:
Formation of the σ-complex: The electrophile (E⁺) attacks the π-system of the thiophene ring, forming a resonance-stabilized carbocation intermediate. Attack at C5 is favored as it allows for more resonance structures, including one where the positive charge is delocalized onto the sulfur atom.
Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.
Common electrophilic substitution reactions for 2-alkylthiophenes include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
| Reaction | Typical Reagents | Major Product | Relative Rate (vs. Benzene) |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-(4-methylpentyl)thiophene | >10³ |
| Bromination | Br₂ in acetic acid | 2-Bromo-5-(4-methylpentyl)thiophene | >10⁵ |
| Acylation | RCOCl/AlCl₃ | 2-Acyl-5-(4-methylpentyl)thiophene | >10⁵ |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic substitution on the thiophene ring is significantly less common and requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. For 2-(4-methylpentyl)thiophene itself, direct nucleophilic substitution is not a feasible pathway. However, if the thiophene ring is substituted with a halogen, for example at the 5-position, nucleophilic substitution can occur, typically proceeding through a Meisenheimer complex intermediate. stackexchange.com The reaction is facilitated by strong nucleophiles and polar aprotic solvents. wikipedia.org
Oxidative and Reductive Transformation Mechanisms
Oxidative Transformations:
The oxidation of 2-(4-methylpentyl)thiophene can occur at either the thiophene ring or the alkyl side-chain, depending on the oxidizing agent and reaction conditions.
Ring Oxidation: Strong oxidizing agents like peroxy acids (e.g., m-CPBA) can oxidize the sulfur atom to a sulfoxide (B87167) and subsequently to a sulfone. wikipedia.org These oxidized species are generally less stable than the parent thiophene and may undergo further reactions such as dimerization or ring-opening. The oxidation of the thiophene ring disrupts its aromaticity.
Side-Chain Oxidation: The benzylic position of the 4-methylpentyl group (the carbon atom directly attached to the thiophene ring) is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgunizin.org This reaction typically requires the presence of at least one benzylic hydrogen. The reaction proceeds through a complex mechanism likely involving radical intermediates to form 2-thenoic acid. unizin.org
Reductive Transformations:
Reductive Desulfurization: One of the most significant reductive transformations of thiophenes is desulfurization, commonly achieved using Raney nickel. This reaction cleaves the carbon-sulfur bonds and saturates the carbon chain with hydrogen, effectively removing the thiophene ring. For 2-(4-methylpentyl)thiophene, this would yield 2-methylheptane. The mechanism involves the chemisorption of the thiophene onto the nickel surface, followed by successive hydrogenolysis of the C-S and C-C bonds of the ring.
Ring Hydrogenation: Catalytic hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) derivatives is possible but often requires harsh conditions (high pressure and temperature) and highly active catalysts (e.g., rhodium on carbon). unizin.org This process is generally more challenging than the hydrogenation of benzene (B151609) due to catalyst poisoning by the sulfur atom.
Side-Chain Reactivity of the 4-methylpentyl Group
The 4-methylpentyl side-chain exhibits reactivity typical of alkanes, with the benzylic position showing enhanced reactivity due to its proximity to the aromatic thiophene ring.
Free-Radical Halogenation: The benzylic hydrogens of the 4-methylpentyl group are susceptible to substitution by halogens (e.g., Cl₂, Br₂) under free-radical conditions (UV light or radical initiators like AIBN or benzoyl peroxide). fiveable.melibretexts.org Bromination with N-bromosuccinimide (NBS) is particularly selective for the benzylic position. The mechanism involves the formation of a resonance-stabilized benzylic radical, which is more stable than a typical secondary radical. This leads to the preferential formation of 2-(1-halo-4-methylpentyl)thiophene.
Other Reactions: The 4-methylpentyl group itself is relatively inert to many other reagents that react with the thiophene ring. However, the introduction of a functional group via side-chain halogenation can open up pathways for further synthetic modifications through nucleophilic substitution or elimination reactions.
| Side-Chain Position | Relative Reactivity (Free Radical Bromination) | Product of Bromination |
| Benzylic (C1') | High | 2-(1-Bromo-4-methylpentyl)thiophene |
| C2' | Low | 2-(2-Bromo-4-methylpentyl)thiophene |
| C3' | Low | 2-(3-Bromo-4-methylpentyl)thiophene |
| C4' (tertiary) | Moderate | 2-(4-Bromo-4-methylpentyl)thiophene |
| C5' (primary) | Very Low | 2-(5-Bromo-4-methylpentyl)thiophene |
Computational and Experimental Approaches to Elucidating Reaction Kinetics and Intermediates
The study of reaction mechanisms, kinetics, and intermediates for compounds like 2-(4-methylpentyl)thiophene relies on a combination of experimental and computational techniques. numberanalytics.com
Experimental Approaches:
Kinetics Studies: Reaction rates can be determined by monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectroscopy, GC-MS, or NMR spectroscopy. For electrophilic substitutions, competitive reaction experiments can be used to determine the relative reactivity of 2-(4-methylpentyl)thiophene compared to other aromatic compounds. The data can be analyzed using Hammett plots to correlate reaction rates with the electronic effects of substituents. libretexts.org
Intermediate Trapping and Detection: Short-lived intermediates like carbocations or radicals can sometimes be trapped by adding a specific trapping agent to the reaction mixture. Spectroscopic methods such as low-temperature NMR can be used to directly observe more stable intermediates. nih.gov Mass spectrometry can provide evidence for the formation of intermediates by analyzing the fragmentation patterns of the reaction products. numberanalytics.com
Isotope Labeling Studies: The use of isotopes, such as deuterium, at specific positions in the molecule can help to elucidate reaction mechanisms. The measurement of kinetic isotope effects (KIEs) can provide information about bond-breaking steps in the rate-determining step of a reaction. libretexts.orggoogle.com
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surface of a reaction. ims.ac.jp This allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. The calculated activation energies can be used to predict reaction rates and selectivities.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules during a reaction, including the role of the solvent and the conformational changes that occur.
Transition State Theory: This theory, often used in conjunction with computational chemistry, allows for the calculation of rate constants from the properties of the transition state. ims.ac.jp
By combining these experimental and computational methods, a detailed understanding of the reaction mechanisms and reactivity profile of 2-(4-methylpentyl)thiophene can be achieved.
Advanced Spectroscopic Characterization and Analytical Methodologies for 2 4 Methylpentyl Thiophene
High-Resolution Rotational Spectroscopy for Precise Structural Determination
High-resolution rotational spectroscopy, including microwave spectroscopy, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. This technique measures the rotational transitions of a molecule, which are highly sensitive to its moments of inertia and, consequently, its geometric parameters like bond lengths and angles.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These spectra are unique to a compound and are invaluable for its identification and for understanding its bonding and structure.
Infrared (IR) Spectroscopy:
FT-IR spectroscopy of thiophene (B33073) and its derivatives reveals characteristic absorption bands. For 2-substituted thiophenes, specific vibrational modes are expected. The aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. primescholars.com The C-C stretching vibrations within the thiophene ring are generally observed at several frequencies, for instance, in the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching modes are typically found between 608 and 852 cm⁻¹. iosrjournals.org In addition to the thiophene ring vibrations, the spectrum of 2-(4-methylpentyl)thiophene will exhibit bands corresponding to the alkyl side chain, such as C-H stretching vibrations around 2960-2855 cm⁻¹ and bending vibrations at lower wavenumbers. rsc.org
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. For 2-thiophene carboxylic acid, C-C stretching vibrations have been observed at 1530, 1413, and 1354 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org The C-S stretching vibration in the thiophene ring has been identified at 637 cm⁻¹ in the FT-Raman spectrum of the same compound. iosrjournals.org Similar to IR, the Raman spectrum of 2-(4-methylpentyl)thiophene would also display characteristic bands for the alkyl side chain.
Table 1: Characteristic Vibrational Frequencies for Substituted Thiophenes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100-3000 | primescholars.com |
| C-C Ring Stretch | 1514-1532, 1430-1454, 1347-1367 | iosrjournals.org |
| C-S Ring Stretch | 608-852 | iosrjournals.org |
| Alkyl C-H Stretch | 2960-2855 | rsc.org |
| C-H In-plane Bend | 1000-1300 | iosrjournals.org |
| C-H Out-of-plane Bend | 750-1000 | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR provide critical information for 2-(4-methylpentyl)thiophene.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 2-substituted thiophenes shows characteristic signals for the protons on the thiophene ring. Typically, three signals are observed in the aromatic region. For example, in 2-methylthiophene, these protons appear at approximately 7.05, 6.88, and 6.75 ppm. chemicalbook.com The protons of the 4-methylpentyl group would appear in the upfield region of the spectrum, with chemical shifts and splitting patterns corresponding to their specific chemical environments. Analysis of coupling constants between the thiophene protons and between the protons on the alkyl chain can provide information about the connectivity and conformation of the molecule. nih.gov
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-(4-methylpentyl)thiophene, signals corresponding to the four distinct carbons of the thiophene ring and the carbons of the 4-methylpentyl side chain are expected. The chemical shifts of the thiophene carbons are influenced by the substitution at the 2-position. For instance, in a related compound, the thiophene carbons appear at chemical shifts of approximately 144.5, 128.1, 127.2, and 126.0 ppm. rsc.org The alkyl carbons will have characteristic chemical shifts in the aliphatic region of the spectrum.
Conformational analysis of flexible molecules like 2-(4-methylpentyl)thiophene can be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide information about through-space interactions between protons, helping to determine the preferred conformation of the alkyl chain. hhu.demdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(4-methylpentyl)thiophene
| Nucleus | Type of Proton/Carbon | Predicted Chemical Shift Range (ppm) |
| ¹H | Thiophene Ring Protons | 6.5 - 7.5 |
| ¹H | Alkyl Chain Protons | 0.8 - 3.0 |
| ¹³C | Thiophene Ring Carbons | 120 - 150 |
| ¹³C | Alkyl Chain Carbons | 10 - 40 |
Advanced Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. In this method, the sample is first separated by gas chromatography and then detected by a mass spectrometer. The mass spectrum of 2-(4-methylpentyl)thiophene (molecular weight: 168.30 g/mol ) would show a molecular ion peak at m/z 168. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alkylthiophenes, fragmentation often involves cleavage of the alkyl chain. libretexts.org Common fragmentation pathways for 2-thiophenesulfonyl derivatives, for instance, involve the loss of a chlorine atom from the molecular ion followed by the loss of SO₂. researchgate.net While the exact fragmentation of 2-(4-methylpentyl)thiophene would need to be determined experimentally, characteristic fragments would arise from the loss of alkyl radicals from the side chain and cleavage of the thiophene ring.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-ToFMS)
For complex mixtures containing numerous sulfur compounds, such as diesel fuel, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (ToFMS) offers significantly enhanced separation and identification capabilities. nih.govnih.gov This technique provides higher resolution and greater sensitivity compared to conventional one-dimensional GC. nih.gov In GC×GC, the sample is subjected to two different separation columns, often based on volatility and polarity, resulting in a structured two-dimensional chromatogram where compounds of similar chemical classes group together. nih.govnih.gov This allows for the effective separation of various sulfur-containing compounds, including different alkylthiophenes, from the complex hydrocarbon matrix. nih.govresearchgate.net The use of a ToFMS detector provides fast data acquisition, which is necessary for the narrow peaks produced by GC×GC, and allows for the identification of individual sulfur compounds based on their mass spectra. silcotek.com
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification and analysis of 2-(4-methylpentyl)thiophene from synthesis reaction mixtures or complex matrices like petroleum fractions.
Gas Chromatography (GC):
Gas chromatography is a primary tool for the analysis of sulfur compounds. silcotek.com The choice of the GC column is critical for achieving good separation. For the analysis of sulfur compounds, various capillary columns can be employed. chromforum.org The separation of different alkylthiophenes can be achieved based on their boiling points and interactions with the stationary phase of the column.
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography (HPLC) is another powerful technique for the separation and purification of thiophene derivatives. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common approach for separating organic compounds. mdpi.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This method can be scaled up for preparative separations to isolate pure 2-(4-methylpentyl)thiophene. sielc.com
Optimization of High-Performance Liquid Chromatography (HPLC) Conditions
The successful separation and quantification of 2-(4-methylpentyl)thiophene by HPLC hinges on the careful optimization of several key chromatographic parameters. These include the choice of the stationary phase, the composition of the mobile phase, flow rate, and the detection wavelength. While specific methods for 2-(4-methylpentyl)thiophene are not extensively documented, studies on similar alkylthiophenes and thiophenic compounds provide a strong basis for developing an optimized HPLC method. nih.govmdpi.com
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of non-polar to moderately polar compounds like alkylthiophenes. nih.gov The retention of these compounds is primarily governed by hydrophobic interactions between the analyte and the stationary phase.
Stationary Phase Selection:
The choice of the stationary phase is critical for achieving adequate retention and selectivity. For alkylthiophenes, C18 columns are a standard choice due to their high hydrophobicity, which promotes retention of non-polar analytes. mdpi.com However, the specific characteristics of the C18 packing material, such as pore size and surface area, can influence the separation. For oligomers of 3-hexylthiophene (B156222), a range of silica (B1680970) types and bonding chemistries have been explored, with findings suggesting that higher selectivity can be achieved with columns exhibiting lower hydrophobicity parameters. nih.gov This indicates that for 2-(4-methylpentyl)thiophene, while a C18 column is a good starting point, other phases like C8 or phenyl-hexyl columns could also be evaluated to fine-tune the separation from potential matrix interferences.
Mobile Phase Composition:
The mobile phase composition, typically a mixture of an organic solvent and water, is a powerful tool for controlling the retention and resolution of alkylthiophenes. Common organic modifiers include acetonitrile (ACN), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF). nih.govmdpi.com
For the separation of 3-hexylthiophene oligomers, a mobile phase of THF and water provided significantly higher selectivity compared to THF combined with MeOH or ACN. nih.gov In another study focusing on thiophenic compounds like dibenzothiophene (B1670422) (DBT) and 4,6-dimethyl-dibenzothiophene (4,6-DMDBT), an isocratic mobile phase of acetonitrile and water (90:10 v/v) was found to provide sufficient peak resolution and a fast analysis time. mdpi.com This suggests that for 2-(4-methylpentyl)thiophene, a good starting point for method development would be a gradient or isocratic elution using a mixture of acetonitrile or THF with water. The optimal ratio would need to be determined empirically to achieve the desired retention time and separation from other components in the sample.
Flow Rate and Detection:
The flow rate of the mobile phase affects both the analysis time and the efficiency of the separation. A typical flow rate for analytical HPLC is around 1.0 mL/min. mdpi.com For detection, UV-Vis spectroscopy is commonly employed for thiophenic compounds. The thiophene ring exhibits UV absorbance, and a detection wavelength of around 231 nm has been successfully used for the quantification of thiophenic compounds in fuel samples. mdpi.com The UV-Vis absorption spectrum of polythiophenes shows characteristic bands, and while the exact maximum absorption for 2-(4-methylpentyl)thiophene would need to be determined, the 230-240 nm range is a logical starting point for detection. acs.orgrsc.org
A summary of potential starting conditions for the HPLC analysis of 2-(4-methylpentyl)thiophene, based on data from related compounds, is presented in Table 1.
Table 1: Proposed Initial HPLC Conditions for the Analysis of 2-(4-methylpentyl)thiophene
| Parameter | Suggested Condition | Rationale/Reference |
|---|---|---|
| Stationary Phase | C18, 5 µm particle size, 250 x 4.6 mm | Common for non-polar analytes; used for thiophenic compounds. mdpi.com |
| Mobile Phase | Acetonitrile/Water or Tetrahydrofuran/Water | Acetonitrile is a common organic modifier; THF showed high selectivity for a related alkylthiophene. nih.govmdpi.com |
| Elution Mode | Isocratic or Gradient | Isocratic for simpler mixtures, gradient for complex samples to optimize resolution and analysis time. mdpi.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. mdpi.com |
| Detection Wavelength | ~231 nm | Effective for thiophenic compounds. mdpi.com |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. mdpi.com |
These conditions should be considered a starting point, and further optimization would be necessary to develop a validated method for the routine analysis of 2-(4-methylpentyl)thiophene in specific sample matrices.
Derivatization Strategies for Enhanced Analytical Performance
For analytes that exhibit poor detector response or are present at very low concentrations, chemical derivatization can be a powerful tool to enhance their analytical performance. nih.gov Derivatization involves chemically modifying the analyte to introduce a functional group that improves its detectability, for example, by adding a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.
While specific derivatization strategies for 2-(4-methylpentyl)thiophene for HPLC analysis are not readily found in the literature, we can explore potential strategies based on the reactivity of the thiophene ring and methods developed for other sulfur-containing compounds.
Oxidation of the Thiophene Ring:
One potential strategy is the oxidation of the sulfur atom in the thiophene ring to a sulfone. This transformation increases the polarity of the molecule and can alter its chromatographic behavior and UV-Vis absorption characteristics. For instance, dibenzothiophene can be oxidized to dibenzothiophene sulfone, a more polar compound that is easily separable from the parent thiophene. mdpi.com This approach could potentially be applied to 2-(4-methylpentyl)thiophene to improve its separation from non-polar interferences and possibly enhance its UV response.
Electrophilic Substitution on the Thiophene Ring:
The thiophene ring is susceptible to electrophilic substitution reactions. This reactivity could be exploited to introduce a chromophoric or fluorophoric tag. For example, coupling reactions with diazonium salts or other labeling reagents that react with aromatic systems could be investigated. However, the conditions for such reactions would need to be carefully controlled to ensure selective derivatization and avoid side products.
Derivatization of a Functionalized Analogue:
If the analytical goal allows, a related analogue of 2-(4-methylpentyl)thiophene containing a reactive functional group could be synthesized and used as a derivatizable target. For example, a thiophene with a carboxyl or amino group on the alkyl side chain could be readily derivatized with a variety of commercially available labeling reagents to significantly enhance detection sensitivity.
A summary of potential derivatization strategies is presented in Table 2. It is important to note that these are proposed strategies based on general chemical principles and methods for related compounds, and their applicability to 2-(4-methylpentyl)thiophene would require experimental validation.
Table 2: Potential Derivatization Strategies for Thiophene-based Compounds
| Strategy | Reagent/Principle | Potential Advantage | Considerations |
|---|---|---|---|
| Oxidation | Peroxy acids (e.g., m-CPBA) | Increased polarity, altered UV spectrum | Reaction selectivity and yield. |
| Electrophilic Aromatic Substitution | Diazonium salts, etc. | Introduction of a strong chromophore or fluorophore | Harsh reaction conditions may be required; potential for multiple substitution products. |
| Functionalized Analogue | Synthesis of a thiophene with a reactive group (e.g., -COOH, -NH2) | Access to a wide range of derivatization reagents | Requires synthesis of a new compound; indirect analysis of the target analyte. |
Computational Chemistry and Theoretical Studies on 2 4 Methylpentyl Thiophene
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2-(4-methylpentyl)thiophene. By approximating the electron density, DFT calculations can predict a wide array of molecular characteristics with a favorable balance of accuracy and computational cost.
The initial step in a DFT study involves geometry optimization. For 2-(4-methylpentyl)thiophene, this would entail finding the lowest energy conformation of the molecule. This process considers the rotational freedom of the 4-methylpentyl side chain relative to the thiophene (B33073) ring, as well as the various conformations of the alkyl chain itself. The optimized geometry provides the foundation for all subsequent property calculations, ensuring they are performed on the most stable structure of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
For 2-(4-methylpentyl)thiophene, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, characteristic of many π-conjugated systems. The LUMO would also be associated with the thiophene ring's π-system. The alkyl substituent, being an electron-donating group, would likely raise the energy of the HOMO slightly compared to unsubstituted thiophene, potentially leading to a marginally smaller HOMO-LUMO gap.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for 2-(4-methylpentyl)thiophene
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.30 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as the negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.
These descriptors for 2-(4-methylpentyl)thiophene would provide valuable insights into its reactivity profile, helping to predict its behavior in various chemical reactions.
Table 2: Hypothetical Global Reactivity Descriptors for 2-(4-methylpentyl)thiophene
| Descriptor | Formula | Hypothetical Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / η | 0.38 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 eV |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and intermolecular interactions.
For 2-(4-methylpentyl)thiophene, an MD simulation would reveal the flexibility of the 4-methylpentyl side chain. It would show how the chain rotates and folds, and the preferred orientations it adopts relative to the thiophene ring. This is crucial for understanding how the molecule packs in condensed phases and interacts with other molecules. The simulation would likely show a high degree of conformational freedom for the alkyl chain, with multiple low-energy conformations being accessible at room temperature.
Theoretical Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For 2-(4-methylpentyl)thiophene, theoretical calculations can provide valuable insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts of 2-(4-methylpentyl)thiophene. These predictions are based on the calculated electron densities around each nucleus. Comparing theoretical spectra with experimental data can aid in the definitive assignment of spectral peaks.
IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of the molecule. These correspond to the absorption peaks in an IR spectrum. The calculated spectrum would show characteristic peaks for the C-H stretching and bending modes of the thiophene ring and the alkyl chain, as well as the C-S stretching vibration of the thiophene ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. For 2-(4-methylpentyl)thiophene, the primary absorption would likely be a π-π* transition within the thiophene ring.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving 2-(4-methylpentyl)thiophene. By locating the transition state structures and calculating the activation energies, chemists can gain a detailed understanding of reaction kinetics and selectivity.
For instance, the electrophilic substitution reactions common to thiophene rings could be modeled. Calculations could determine whether substitution is more likely to occur at the C3 or C5 position of the thiophene ring and provide the energy barriers for each pathway. This information is invaluable for designing synthetic routes and predicting reaction outcomes.
Materials Science Applications of 2 4 Methylpentyl Thiophene and Its Polymeric Analogues
Synthesis and Characterization of Poly(3-(4-methylpentyl)thiophene) (P3(4MP)T)
The properties of poly(3-alkylthiophene)s (P3ATs), including P3(4MP)T, are intrinsically linked to their synthesis and resulting molecular structure. Chemical oxidative polymerization is a common method for preparing various P3ATs. ntu.edu.sg However, for applications in electronic devices where high performance is required, more controlled polymerization techniques are essential.
Regioregularity and Polymerization Control
The performance of P3ATs in electronic devices is highly dependent on the regioregularity of the polymer chain, which describes the consistency of the head-to-tail (HT) linkages between monomer units. rsc.org High regioregularity (typically >95% HT) leads to a more planar polymer backbone, facilitating strong intermolecular π-π stacking. This ordered arrangement is crucial for efficient charge transport. researchgate.net In contrast, head-to-head (HH) or tail-to-tail (TT) couplings introduce kinks in the polymer chain, disrupting planarity and hindering the formation of well-ordered crystalline domains. nist.gov
Grignard Metathesis (GRIM) polymerization is a widely used method for synthesizing P3ATs with controlled molecular weights, low polydispersity, and high regioregularity. nih.gov This living chain-growth process allows for the synthesis of well-defined polymer architectures. nih.gov Another advanced technique is catalyst-transfer polycondensation, which can be used to create regioblock copolymers, where a highly regioregular block is combined with a regiorandom block, offering another level of control over the polymer's crystalline behavior. rsc.org The degree of regioregularity has a significant impact on crystallization and melting, to the extent that polymers with even slightly different regioregularity (e.g., 93% vs. 98%) exhibit distinct properties. nist.gov Furthermore, the sequence of monomer coupling beyond simple dyads, such as the population of HT-HT triads, has been shown to be a critical, often overlooked, parameter that can significantly influence the self-assembly and crystallization kinetics of these polymers. rsc.org
Structure-Property Relationships in P3(4MP)T
The relationship between the molecular structure of P3ATs and their physical properties is a key area of research. The alkyl side chain plays a crucial role in determining solubility, morphology, and electronic characteristics. For P3ATs with linear side chains, properties like the glass transition temperature (Tg) are affected by the side chain's length; for instance, Tg decreases from 45 °C for poly(3-butylthiophene) to 12 °C for poly(3-hexylthiophene). nih.gov Branched alkyl side chains, as found in P3(4MP)T, influence the main chain's glass transition primarily through steric hindrance. nih.gov Poly(3-(4′-methylpentyl)thiophene) (P3(4MP)T) has been reported to have a glass transition temperature (Tg) of 36 °C. nih.gov
The stiffness of the polymer backbone is another critical factor influencing Tg. nih.gov The crystalline melting temperature of P3ATs generally increases with increasing molecular weight and with decreasing alkyl side-chain length. nih.gov The molecular structure also dictates thermochromic properties; some polythiophenes undergo a conformational transition from a co-planar to a non-planar structure at elevated temperatures, which can be observed through changes in optical absorption. researchgate.net This behavior is influenced by steric interactions between the polymer backbone and the side chains. researchgate.net
| Polymer | Glass Transition Temperature (Tg) | Notes |
|---|---|---|
| Poly(3-butylthiophene) | 45 °C | Example of a linear short-chain P3AT. nih.gov |
| Poly(3-(4'-methylpentyl)thiophene) (P3(4MP)T) | 36 °C | Features a branched alkyl side chain. nih.gov |
| Poly(3-hexylthiophene) (P3HT) | 12 °C | A widely studied P3AT with a linear side chain. nih.gov |
| Poly(3-octylthiophene) | -13 °C | Example of a linear long-chain P3AT. nih.gov |
Optoelectronic Properties of Thiophene-Based Conjugated Polymers
Poly(3-alkylthiophene)s are p-type semiconducting materials known for their relatively high hole mobility and self-assembly capabilities, making them suitable for a range of organic electronic devices. nih.gov Their optoelectronic properties are governed by the π-conjugated system of the thiophene (B33073) rings along the polymer backbone. Charge transport occurs through a combination of intra-chain transport along the backbone and inter-chain hopping between stacked chains in crystalline regions. researchgate.net
Applications in Organic Field-Effect Transistors (OFETs)
P3ATs have been extensively investigated for use in Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net The performance of an OFET, particularly its charge carrier mobility, can vary by several orders of magnitude depending on a wide array of factors including the polymer's molecular weight, the processing solvent, thin-film deposition techniques, and post-processing treatments like annealing. acs.org High regioregularity is paramount for achieving high mobility in P3HT-based OFETs, as it promotes the formation of ordered, crystalline nanofibrils that provide efficient pathways for charge transport. researchgate.net The orientation of these crystalline domains within the thin film is also critical, with charge transport being most efficient along the polymer backbone and in the π-π stacking direction. researchgate.net
Utility in Organic Photovoltaics (OPVs) and Light-Emitting Diodes (LEDs)
Polythiophenes are cornerstone materials for cost-effective organic photovoltaics (OPVs), where they typically function as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor, such as a fullerene derivative or a non-fullerene acceptor (NFA). rsc.orgtue.nlrsc.org The power conversion efficiency (PCE) of these devices is strongly dependent on the nanoscale morphology of the active layer, which controls charge separation and transport. tue.nl The choice of alkyl side chain on the polythiophene can influence its miscibility with the acceptor material, thereby affecting the final morphology and device performance. rsc.org
In the context of Organic Light-Emitting Diodes (OLEDs), thiophene-based materials are valued for their electronic properties and processability. researchgate.netbeilstein-journals.org Thieno[3,2-b]thiophene, a related fused-ring structure, is noted for being an electron-rich and flat system, making it a promising building block for emissive layers in OLEDs. beilstein-journals.org The performance of OLEDs relies on the efficient recombination of electrons and holes in the emissive layer. The design of the polymer, including its energy levels and solid-state fluorescence quantum yield, is critical for achieving high efficiency. beilstein-journals.org
| Device Type | Role of P3AT | Key Performance Factors |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer (p-type) | High regioregularity, molecular weight, film morphology, crystal orientation. researchgate.netnih.govacs.org |
| Organic Photovoltaics (OPVs) | Electron donor | Energy level alignment, blend morphology, crystallinity, miscibility with acceptor. rsc.orgrsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge transport layer | Luminescence efficiency, energy levels, solid-state quantum yield. researchgate.netbeilstein-journals.org |
Incorporation into Liquid Crystalline Materials and Hybrid Systems
The rigid, rod-like structure of the polythiophene backbone, combined with flexible side chains, allows these materials to exhibit liquid crystalline (LC) behavior. Thiophene-based molecules have been synthesized and studied for their mesomorphic properties. orientjchem.orgmdpi.com The introduction of a thiophene ring into a molecule's core structure can influence its bending angle and packing, which in turn affects the type and stability of the liquid crystal phases formed. mdpi.com For instance, calamitic (rod-like) mesogens containing thiophene have been shown to exhibit nematic phases. orientjchem.org The design of luminescent liquid crystals based on thiophene fluorophores is an active area of research, with potential applications in displays and sensors. rsc.org
Hybrid systems that combine conjugated polymers like P3ATs with other materials are being explored to create composites with enhanced or novel functionalities. For example, blending P3HT with elastomeric block copolymers can create stretchable semiconducting materials. rsc.org The morphology and alignment of the P3HT domains within the elastomer matrix are crucial for achieving desired properties like anisotropic conductivity. rsc.org Other hybrid systems include the formation of polythiophene-polyurethane nanoparticles for applications such as bioimaging, demonstrating the versatility of thiophene-based polymers in creating complex, functional materials. iyte.edu.tr
Role of Thiophene Derivatives as Corrosion Inhibitors: Mechanistic Insights
The protective mechanism of thiophene derivatives generally involves the following key aspects:
Adsorption: The initial and most critical step is the adsorption of the inhibitor molecules onto the metal surface. This process can occur through physisorption, chemisorption, or a combination of both. researchgate.netmdpi.com
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, attracting anions from the solution. The inhibitor molecules can also be protonated in acidic media, leading to electrostatic interactions.
Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of heteroatoms (like sulfur in the thiophene ring, as well as nitrogen and oxygen in substituent groups) and the vacant d-orbitals of the metal atoms. nih.gov The π-electrons of the aromatic thiophene ring can also participate in this bonding. frontiersin.org This type of adsorption generally leads to a more stable and effective protective layer.
Protective Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface. mdpi.comnih.gov The integrity and stability of this film are crucial for long-term corrosion protection. Surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have provided visual evidence of the formation of such protective layers. mdpi.comnih.gov
Blocking of Active Sites: The inhibitor molecules, by adsorbing on the metal surface, block the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. researchgate.net Depending on which reaction is predominantly hindered, the inhibitor can be classified as anodic, cathodic, or mixed-type. Many thiophene derivatives have been reported to act as mixed-type inhibitors, affecting both anodic and cathodic processes. mdpi.comtsijournals.com
The specific molecular structure of the thiophene derivative plays a pivotal role in determining its inhibition efficiency. The presence of electron-donating groups enhances the electron density on the molecule, facilitating its adsorption onto the metal surface. Conversely, electron-withdrawing groups can have the opposite effect. The size and orientation of the molecule also influence the surface coverage and the quality of the protective film.
While specific research on the corrosion inhibition mechanism of 2-(4-methylpentyl)thiophene is not extensively available in the reviewed literature, its potential as a corrosion inhibitor can be inferred from the general principles established for other thiophene derivatives. The thiophene ring, with its sulfur heteroatom and π-electron system, would be the primary site for adsorption onto a metal surface. The 4-methylpentyl substituent, being an alkyl group, is electron-donating, which could potentially enhance the electron density of the thiophene ring and favor adsorption. However, its bulky nature might also introduce steric hindrance, affecting the packing and orientation of the molecules on the surface.
To provide a more quantitative understanding of the inhibition mechanism, researchers often turn to quantum chemical calculations based on Density Functional Theory (DFT). frontiersin.orgjocpr.comresearchgate.net These studies correlate the electronic properties of inhibitor molecules with their experimentally observed inhibition efficiencies. Key quantum chemical parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. jocpr.comresearchgate.net
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process (back-donation). jocpr.comresearchgate.net
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency. jocpr.comresearchgate.net
Dipole Moment (μ): A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface. jocpr.com
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation, which is favorable for inhibition. researchgate.net
The following table presents a summary of quantum chemical parameters for some thiophene derivatives from the literature, illustrating the correlation between these parameters and inhibition efficiency.
| Inhibitor | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) | Reference |
| 2-thiophene carboxylic acid (TC) | -7.123 | -2.015 | 5.108 | Lower | jocpr.com, researchgate.net |
| 2-thiophene carboxylic acid hydrazide (TCH) | -6.897 | -1.789 | 5.108 | Higher | jocpr.com, researchgate.net |
Note: The table demonstrates that TCH, with a higher E_HOMO and a larger dipole moment (not shown in this table but reported in the source), exhibits higher inhibition efficiency compared to TC. This aligns with the theoretical predictions.
The adsorption of thiophene derivatives on a metal surface is often described by adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. researchgate.nettsijournals.com The type of isotherm that best fits the experimental data provides insights into the nature of the adsorption process, including the interaction between adsorbed molecules and the heterogeneity of the surface. For instance, the Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. mdpi.com
Biological Activity and Mechanistic Insights of 2 4 Methylpentyl Thiophene Analogues in Vitro and Ex Vivo Studies
Anticancer Activity in In Vitro Cellular Models
Thiophene (B33073) derivatives have been extensively studied for their potential as anticancer agents. nih.govresearchgate.net Research indicates that their mechanisms of action are multifaceted, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of programmed cell death. nih.govmdpi.com
Mechanisms of Kinase Inhibition (e.g., VEGFR-2, AKT)
A crucial strategy in cancer therapy is the inhibition of protein kinases that regulate tumor growth, proliferation, and angiogenesis. nih.govnih.gov Thiophene analogues have been identified as potent inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT (Protein Kinase B).
The PI3K/AKT/mTOR pathway is a critical regulator of numerous cellular processes such as cell proliferation, growth, survival, and apoptosis, and its aberrant activation is linked to tumorigenesis. nih.gov Thiophene derivatives have been developed as selective inhibitors of PI3K, which in turn affects the downstream AKT signaling. nih.gov For instance, certain thiophene analogues with a 1,2,4-triazole (B32235) group have shown excellent inhibitory activity against PI3Kα. nih.gov
Furthermore, novel fused thiophene derivatives have been synthesized and evaluated as dual inhibitors of both VEGFR-2 and AKT. mdpi.com VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov In vitro assays on human liver cancer (HepG2) cells demonstrated that specific thiophene compounds could significantly inhibit VEGFR-2 and AKT-1 proteins. mdpi.com For example, compound 4c (a thieno[2,3-d]pyrimidine (B153573) derivative) showed a 70% inhibitory effect on VEGFR-2, comparable to the reference drug sorafenib (B1663141) (83.3%). mdpi.com Similarly, thiophene-3-carboxamide (B1338676) derivatives have been reported to exhibit effective VEGFR-2 inhibitory activity, with compound 14d showing an IC₅₀ value of 191.1 nM. nih.gov
The dual inhibition of the VEGFR/AKT axis represents a promising strategy to trigger apoptosis at multiple points, potentially preventing tumorigenesis and improving therapeutic outcomes. mdpi.com
Table 1: In Vitro Kinase Inhibition by Thiophene Analogues
| Compound/Derivative | Target Kinase | Cell Line | Key Finding (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine (4c) | VEGFR-2 | HepG2 | 70% inhibition | mdpi.com |
| Thieno[2,3-d]pyrimidine (3b) | VEGFR-2 | HepG2 | 58.3% inhibition | mdpi.com |
| Thiophene-3-carboxamide (14d) | VEGFR-2 | - | IC₅₀ = 191.1 nM | nih.gov |
| 2-Thiopyrimidine (6j) | VEGFR-2 | HepG2 | 87% inhibition (IC₅₀ = 1.23 µM) | nih.gov |
| 2-Thiopyrimidine (6l) | VEGFR-2 | HepG2 | 84% inhibition (IC₅₀ = 3.78 µM) | nih.gov |
| Thiophene with 1,2,4-triazole (4) | PI3Kα | - | Kᵢ = 1.7 nM | nih.gov |
Induction of Cell Cycle Arrest and Apoptosis Pathways (e.g., Caspase-3 Activation)
A hallmark of cancer is uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. nih.govmdpi.com Thiophene analogues have been shown to halt cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis. mdpi.comnih.gov
Studies on HCT-116 colon cancer cells treated with certain 2-(thiophen-2-yl)-1H-indole derivatives revealed a significant increase in the percentage of cells in the S and G2/M phases, indicating cell cycle arrest at these checkpoints. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and can lead to cell death. nih.gov Similarly, other studies have reported that thiophene derivatives can cause cell cycle arrest at the G2/M phase in HT-29 colon cancer cells. frontiersin.org
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.govnih.gov The activation of caspases, a family of cysteine proteases, is central to this process. nih.gov Effector caspases, particularly caspase-3, are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govnih.gov
Several thiophene derivatives have been demonstrated to induce apoptosis through the activation of caspase-3. mdpi.comresearchgate.net In vitro studies on HepG2 cells showed that treatment with thieno[2,3-d]pyrimidine derivatives led to a significant increase in both early and late apoptotic cells. mdpi.com Specifically, compound 4c increased the population of late apoptotic cells by 97-fold compared to untreated cells. mdpi.com This apoptotic induction was linked to the activation of caspase-3. mdpi.com The cleavage of poly(ADP-ribose)polymerase (PARP), a substrate of caspase-3, is another indicator of apoptosis, and this has been observed in cells treated with cyclic dipeptides containing proline and phenylalanine. researchgate.net
Table 2: Cell Cycle Arrest and Apoptosis Induction by Thiophene Analogues
| Compound/Derivative | Cell Line | Effect | Key Finding | Reference |
|---|---|---|---|---|
| 2-(thiophen-2-yl)-1H-indole (4g, 4c, 4a) | HCT-116 | Cell Cycle Arrest | Arrest at S and G2/M phases | nih.gov |
| Thieno[2,3-d]pyrimidine (3b, 4c) | HepG2 | Cell Cycle Arrest | Arrest at S phase | mdpi.com |
| Thieno[2,3-d]pyrimidine (4c) | HepG2 | Apoptosis | 97-fold increase in late apoptotic cells | mdpi.com |
| Dichloromethane fraction of Toddalia asiatica | HT-29 | Cell Cycle Arrest | Arrest at G2/M phase | frontiersin.org |
| Thiazolidinone derivatives (Les-4368, Les-4370) | CACO-2 | Caspase-3 Activation | Increased caspase-3 activity at 10-100 µM | researchgate.net |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein. gyanvihar.orgresearchgate.net This approach provides valuable insights into the structure-activity relationships and helps in the rational design of more potent inhibitors. researchgate.netnih.gov
Docking studies have been instrumental in understanding how thiophene analogues interact with their anticancer targets. For instance, simulations of thieno[2,3-d]pyrimidine derivatives within the active sites of VEGFR-2 and an allosteric pocket of AKT revealed a binding pattern similar to that of reference ligands. mdpi.com These studies help to explain the observed dual inhibitory activity. mdpi.com
In another study, molecular docking of thiophene-3-carboxamide derivatives showed that they could bind stably to the active site of VEGFR-2, confirming it as a relevant target. nih.gov Similarly, docking of novel thiophene derivatives synthesized via Stille cross-coupling into the active site of cyclin-dependent kinase 2 (CDK2) helped to elucidate their binding modes and potent cytotoxic activity. juniperpublishers.com For some compounds, the sulfur atom of the thiophene ring was observed to form hydrogen bonds with key amino acid residues, such as Lys33. juniperpublishers.com Molecular docking of various other thiophene derivatives has been performed against targets like SARS-CoV-2 inhibitors and DprE1, an enzyme in Mycobacterium tuberculosis, with some compounds showing impressive binding scores. gyanvihar.orgcolab.ws
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is closely linked to the development of various diseases, including cancer. nih.gov Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties. researchgate.net Their mechanisms often involve the modulation of pro-inflammatory mediators and the inhibition of key enzymes in inflammatory pathways. nih.govnih.gov
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are key players in the inflammatory response. mdpi.com Elevated levels of these cytokines are associated with pathological pain and various inflammatory conditions. mdpi.com
Thiophene analogues have demonstrated the ability to modulate the expression of these cytokines. For example, a thiophene derivative tested on light-induced macrophages showed a dose-dependent reduction in the gene expression of TNF-α and IL-6. nih.gov Another study involving 2-(thiophen-2-yl)-1H-indole derivatives noted a significant decrease in IL-6 levels. nih.gov The thiophene-containing drug Tenidap has been shown to significantly inhibit the synthesis of IL-1β, IL-6, and TNF-α in explants from failed total hip replacements. nih.gov At a concentration of 20 µg/ml, Tenidap reduced the levels of IL-1β by 71.3%, IL-6 by 90.4%, and TNF-α by 66.9%. nih.gov These findings highlight the potential of thiophene derivatives to exert anti-inflammatory effects by suppressing key cytokine pathways. nih.govnih.govnih.gov
Inhibition of Key Enzymes (e.g., 5-LOX) and Receptor-Mediated Signaling (e.g., PPAR)
The arachidonic acid metabolic pathway, which involves enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), is a critical target for anti-inflammatory drugs. nih.govnih.gov 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govmdpi.com
Several studies have identified thiophene derivatives as effective inhibitors of 5-LOX. nih.govnih.gov A study on 2,4-disubstituted thiophene derivatives found that compounds 2d and 2g were potent dual inhibitors of both 5-LOX and COX enzymes. nih.gov Another report noted that a thiophene derivative at a concentration of 100 µg/mL inhibited 5-LOX by approximately 57% in in vitro assays. nih.gov The inhibition of these enzymes is a crucial mechanism for suppressing inflammation and has also been linked to anticancer activity, as COX-2 and 5-LOX are often overactivated in various cancers. nih.gov
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a role in regulating inflammation. In a study of 4-thiazolidinone (B1220212) derivatives, which can be related to thiophene structures, changes in the mRNA expression of PPARγ-related genes were observed, suggesting that the biological effects of these compounds are mediated, at least in part, through the engagement of this receptor. researchgate.net
Table 3: Anti-inflammatory and Immunomodulatory Activity of Thiophene Analogues
| Compound/Derivative | Target/Assay | Key Finding | Reference |
|---|---|---|---|
| Thiophene derivative | TNF-α, IL-6 expression (macrophages) | Dose-dependent reduction | nih.gov |
| Tenidap | IL-1β, IL-6, TNF-α synthesis | 71.3% (IL-1β), 90.4% (IL-6), 66.9% (TNF-α) inhibition at 20 µg/ml | nih.gov |
| 2-(thiophen-2-yl)-1H-indole analogues | IL-6 expression | Tremendous decrease | nih.gov |
| 2,4-disubstituted thiophene (2d, 2g) | 5-LOX/COX inhibition | Potent dual inhibitors | nih.gov |
| Thiophene derivative | 5-LOX inhibition | ~57% inhibition at 100 µg/mL | nih.gov |
| 4-Thiazolidinone derivatives | PPARγ signaling | Engagement of PPARγ receptor confirmed | researchgate.net |
Mechanistic Understanding of Mast Cell Degranulation Inhibition
Thiophene derivatives have been identified as potential mast cell stabilizers, which are crucial in mitigating allergic reactions. The mechanism of action for some thiophene-based compounds involves the modulation of intracellular signaling pathways that are essential for mast cell degranulation. For instance, certain benzocycloheptathiophene derivatives are known to function as mast cell stabilizers by blocking Ca2+ channels, which is a critical step for the release of histamine (B1213489) and other inflammatory mediators from mast cells. This action is comparable to established mast cell stabilizers like cromolyn. nih.gov Some thiophene analogues may also suppress exocytosis in a dose-dependent manner by counteracting the plasma membrane deformation that occurs during degranulation. tandfonline.com
The process of mast cell degranulation is a complex cascade initiated by the cross-linking of IgE on the cell surface, which activates tyrosine kinases like Lyn and Syk. nih.govmdpi.com This leads to a signaling cascade that results in the release of inflammatory mediators. Thiophene compounds could potentially interfere with these initial signaling events, thereby preventing the downstream effects that lead to degranulation.
Antimicrobial Activity against Bacterial and Fungal Pathogens (In Vitro)
Thiophene and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govijprajournal.com Numerous studies have demonstrated the in vitro efficacy of various thiophene analogues against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov
The antimicrobial mechanism of thiophene derivatives can be multifaceted. Some studies suggest that these compounds can increase the permeability of the bacterial membrane, leading to cell lysis. researchgate.net Molecular docking studies have indicated that certain thiophene derivatives may bind to essential bacterial proteins, such as outer membrane proteins (OMPs), thereby disrupting their function. researchgate.net For example, some thiophene derivatives have shown a strong binding affinity to Acinetobacter baumannii's CarO1 and Omp33, and Escherichia coli's OmpW and OmpC. researchgate.net
The following table summarizes the in vitro antimicrobial activity of selected thiophene derivatives against various pathogens.
| Compound/Derivative | Test Organism | Activity/Measurement | Reference |
| Thiophene Derivatives 7, 8a, 8b | Pseudomonas aeruginosa | Potent antibacterial activity, with derivative 7 being more potent than gentamicin. | nih.gov |
| Thiophene Derivatives 4, 5, 8 | Colistin-resistant Acinetobacter baumannii | MIC50 values between 16 and 32 mg/L. | nih.govresearchgate.net |
| Thiophene Derivatives 4, 5, 8 | Colistin-resistant Escherichia coli | MIC50 values between 8 and 32 mg/L. | nih.govresearchgate.net |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | MIC values of 2 to 4 µg/ml. | |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a–h) | ESBL-producing E. coli ST131 | Good antibacterial activity, with compounds 4a and 4c showing the highest activity. |
Exploration of Other Pharmacological Potential in In Vitro Systems
The therapeutic potential of thiophene derivatives extends beyond their mast cell stabilizing and antimicrobial effects. The thiophene scaffold is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs with diverse biological activities. nih.gov
In vitro studies have revealed several other promising pharmacological activities of thiophene analogues:
Anti-inflammatory Activity: Many thiophene derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. Some derivatives have also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Anticancer Activity: Various thiophene-based compounds have been evaluated for their in vitro cytotoxicity against different cancer cell lines. For example, certain diarylthiophene-2-carbohydrazide derivatives have shown promising inhibitory activity against pancreatic cancer cell lines.
Acetylcholinesterase Inhibition: Some thiophene derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are a target for Alzheimer's disease therapy. Certain 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives have shown more potent AChE inhibition than the standard drug donepezil (B133215) in vitro.
Antioxidant Activity: The antioxidant potential of thiophene derivatives has also been investigated. Some compounds have demonstrated free radical scavenging activity in in vitro assays. tandfonline.com
The following table highlights some of the other in vitro pharmacological activities of thiophene derivatives.
| Compound/Derivative | Pharmacological Activity | In Vitro Model/Assay | Key Finding | Reference |
| Thiazolo-thiophene derivatives | Anti-inflammatory | Asthma model | Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6). | nih.gov |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Selective COX-2 inhibition | In vitro COX inhibition assay | IC50 values in the range of 0.31–1.40 µM. | nih.gov |
| Diarylthiophene-2-carbohydrazide derivatives | Anticancer | Pancreatic cancer cell line (PaCa-2) | Compound 7f showed the best 2D inhibitory activity (IC50 = 4.86 µM). | |
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase inhibition | Ellman's method | 60% inhibition compared to 40% by donepezil. |
Natural Occurrence and Environmental Fate of 2 4 Methylpentyl Thiophene
Biosynthetic Pathways and Natural Production in Biological Systems (e.g., Plants, Microorganisms)
Direct evidence for the biosynthesis of 2-(4-methylpentyl)thiophene in any specific biological system is not presently available in scientific literature. However, the general biosynthetic pathways of thiophenes have been studied in certain plants, particularly within the Asteraceae family. Thiophenes in these plants are recognized as secondary metabolites.
The biosynthesis of these compounds is thought to originate from fatty acids or polyacetylenes, which undergo a series of enzymatic reactions to form the characteristic thiophene (B33073) ring. While the precise enzymes and intermediate steps leading to the formation of an alkylated thiophene like 2-(4-methylpentyl)thiophene have not been elucidated, it is plausible that a precursor fatty acid with a corresponding carbon skeleton is involved in its formation in organisms that produce similar compounds.
Occurrence in Geological Samples (e.g., Petroleum, Sediments) and Food Matrices
Alkylated thiophenes are known constituents of certain geological and food samples. Their presence is generally attributed to either natural product biosynthesis or diagenetic and thermal alteration processes.
Geological Samples: Thiophenic compounds, including various alkylated thiophenes, are naturally occurring components of crude oil and petroleum deposits. These compounds are believed to be formed over geological time through the sulfurization of organic matter, such as lipids and other biological molecules, present in sedimentary environments. While a wide range of alkylated thiophenes have been identified in petroleum, the specific presence and concentration of 2-(4-methylpentyl)thiophene are not well-documented. Their general presence in these matrices suggests that 2-(4-methylpentyl)thiophene could also be a component of some crude oils.
Food Matrices: Certain thiophene derivatives have been identified as volatile flavor and aroma compounds in a variety of cooked foods. These are often formed during the thermal processing of food through the Maillard reaction, which involves the reaction of amino acids (like cysteine) with reducing sugars. Alkylated thiophenes can contribute to the savory and meaty flavors of cooked meat, coffee, and some savory snacks. Although the presence of 2-(4-methylpentyl)thiophene in specific food items has not been explicitly reported, it is possible that it is formed in trace amounts during the cooking of foods rich in the necessary precursors. For instance, 2-pentylthiophene (B1218760) has been reported as a flavoring ingredient. femaflavor.org
Microbial Degradation Pathways and Bioremediation Potential
The microbial degradation of thiophenic compounds, particularly those found in petroleum, is an area of active research due to its relevance in bioremediation.
Aerobic and Anaerobic Biodegradation Mechanisms
The biodegradation of alkylated thiophenes has been observed under both aerobic and anaerobic conditions. The initial step in the degradation of 2-alkylthiophenes often involves the oxidation of the alkyl side chain.
Under aerobic conditions , microorganisms can utilize the alkyl side chain as a carbon source. Studies on compounds like 2-n-dodecyltetrahydrothiophene (B1203300) have shown that bacteria can oxidize the terminal end of the alkyl chain, leading to the formation of thiophene carboxylic acids. nih.gov A similar pathway could be expected for 2-(4-methylpentyl)thiophene, where the initial attack would likely occur on the pentyl group.
Under anaerobic conditions , the degradation of thiophenic compounds is also possible, although the mechanisms are generally less well understood. Some sulfate-reducing bacteria have been shown to degrade aromatic hydrocarbons, and similar processes may be involved in the breakdown of alkylthiophenes in anoxic environments.
Enzymatic Transformations and Ring Opening Processes
The key to the complete biodegradation of thiophenes is the enzymatic cleavage of the stable aromatic ring. This process is often the rate-limiting step in their degradation.
Enzymes such as monooxygenases and dioxygenases play a crucial role in initiating the breakdown of the thiophene ring. These enzymes can hydroxylate the ring, making it less stable and more susceptible to cleavage. Following hydroxylation, a series of enzymatic reactions can lead to the opening of the thiophene ring, ultimately resulting in the formation of metabolites that can enter central metabolic pathways. While the specific enzymes that act on 2-(4-methylpentyl)thiophene have not been identified, the general principles of aromatic hydrocarbon degradation suggest that similar enzymatic machinery would be involved.
Photodegradation and Other Environmental Transformation Pathways
In addition to microbial degradation, photodegradation can be a significant transformation pathway for thiophenic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.
The thiophene ring can absorb ultraviolet (UV) radiation, which can lead to its electronic excitation and subsequent chemical reactions. The photodegradation of polythiophenes has been studied, and it is known that exposure to light can lead to the cleavage of the thiophene ring and the formation of various photoproducts. acs.org For a molecule like 2-(4-methylpentyl)thiophene, direct photolysis in sunlit surface waters could lead to its transformation. The presence of photosensitizing substances in the water, such as dissolved organic matter, could also accelerate its degradation through indirect photolysis. The specific photoproducts of 2-(4-methylpentyl)thiophene have not been characterized.
Future Research Directions and Emerging Paradigms
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of thiophene (B33073) derivatives is undergoing a significant transformation towards more sustainable and efficient methods. nih.gov Future research concerning "Thiophene, 2-(4-methylpentyl)-" will likely prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of focus will include:
Metal-Free Catalysis: While metal-mediated approaches have been instrumental, the development of metal-free synthetic methodologies is a growing trend in green chemistry. nih.gov These methods aim to reduce metal toxicity and streamline purification processes.
Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, contributing to more energy-efficient synthetic protocols. nih.gov
Multicomponent Reactions (MCRs): MCRs, which combine multiple starting materials in a single step, are highly efficient for building molecular complexity and are well-suited for creating libraries of thiophene derivatives for screening purposes. nih.gov
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved yields, safety, and scalability of synthetic processes.
Integration of Multi-Omics and High-Throughput Screening in Biological Evaluation
The biological evaluation of "Thiophene, 2-(4-methylpentyl)-" and its analogues is set to become more sophisticated with the integration of multi-omics technologies and high-throughput screening (HTS). These approaches will enable a more comprehensive understanding of the compound's biological activities and potential therapeutic applications.
Multi-Omics Approaches: Combining genomics, proteomics, and metabolomics will provide a holistic view of how "Thiophene, 2-(4-methylpentyl)-" interacts with biological systems. This can help in identifying novel drug targets and understanding mechanisms of action.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against various biological targets. acs.org The FLIPR Tetra High-Throughput Cellular Screening System, for instance, can be used to detect changes in membrane potential, which is relevant for compounds modulating ion channels. acs.org Phenotypic screening using viral pseudotypes has also proven effective in identifying promising antiviral thiophene derivatives. acs.org
Predictive Computational Models for Structure-Activity and Structure-Property Relationships
Computational modeling is becoming an indispensable tool in drug discovery and materials science. For "Thiophene, 2-(4-methylpentyl)-", the development of predictive quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will accelerate the design of new molecules with desired biological activities and physical properties.
QSAR Models: These models correlate the chemical structure of a compound with its biological activity. mdpi.com For instance, classification structure-activity relationship (CSAR) models have been used to predict the genotoxicity of thiophene derivatives. researchgate.net By understanding the key structural features that influence activity, researchers can rationally design more potent and selective compounds. nih.gov
Machine and Deep Learning: Advanced computational techniques like machine learning and deep learning are being employed to predict various properties of thiophene derivatives, such as high-pressure density. nih.gov These models can handle complex, non-linear relationships and provide more accurate predictions than traditional methods. mdpi.comnih.gov
Molecular Docking and Dynamics: These simulation techniques provide insights into how "Thiophene, 2-(4-methylpentyl)-" might bind to specific protein targets. nih.gov This information is crucial for understanding the molecular basis of its biological effects and for optimizing its structure to improve binding affinity. nih.gov
Exploration of Novel Materials Science Applications with Tailored Properties
The unique electronic and physical properties of the thiophene ring make it a valuable building block for advanced materials. nih.gov Future research on "Thiophene, 2-(4-methylpentyl)-" will likely explore its potential in various materials science applications. The introduction of the 4-methylpentyl group can influence solubility, processability, and molecular packing, which are critical for device performance.
Potential areas of application include:
Organic Electronics: Thiophene-based polymers are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.org The specific alkyl substituent of "Thiophene, 2-(4-methylpentyl)-" could be tailored to optimize the performance of these devices.
Thermoelectric Materials: Conjugated polymers containing thiophene units are being investigated for their thermoelectric properties, which enable the conversion of heat into electricity. mdpi.com
Sensors: The sensitivity of thiophene-based materials to their chemical environment makes them promising candidates for chemical sensors.
In-depth Mechanistic Studies of Environmental Transformation and Remediation
Understanding the environmental fate of "Thiophene, 2-(4-methylpentyl)-" is crucial for assessing its long-term impact. While thiophene itself can be resistant to biodegradation, it can be degraded cometabolically. researchgate.netosti.gov
Future research in this area should focus on:
Biodegradation Pathways: Investigating the specific microorganisms and enzymatic pathways involved in the breakdown of 2-alkylthiophenes. Studies have shown that benzene (B151609) and toluene (B28343) can serve as primary substrates for the cometabolic biodegradation of thiophene. osti.gov
Metabolite Identification: Identifying the transformation products of "Thiophene, 2-(4-methylpentyl)-" in various environmental compartments. Predictive models can assist in identifying potential metabolites. researchgate.net
Atmospheric Oxidation: Studying the atmospheric chemistry of thiophenes, including their reactions with oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3), is important for understanding their contribution to air quality and secondary organic aerosol (SOA) formation. acs.org
Remediation Strategies: Developing effective remediation techniques for environments contaminated with thiophene compounds.
Interdisciplinary Approaches for Novel Discoveries in Thiophene Chemistry
The future of research on "Thiophene, 2-(4-methylpentyl)-" lies in fostering collaboration across different scientific disciplines. The complexity of the challenges and the breadth of potential applications necessitate an integrated approach.
Chemistry and Biology: The synthesis of novel derivatives for biological testing and the use of biological insights to guide chemical design is a classic interdisciplinary synergy. nih.govresearchgate.net
Chemistry and Materials Science: The design and synthesis of thiophene-based molecules with specific electronic and optical properties for materials applications requires close collaboration between chemists and materials scientists. mdpi.com
Chemistry and Environmental Science: Understanding the environmental impact of thiophene compounds and developing sustainable solutions requires expertise from both chemistry and environmental science. researchgate.netacs.org
Chemistry and Computational Science: The integration of computational modeling with experimental work is crucial for accelerating the discovery and development of new thiophene-based compounds and materials. researchgate.netnih.gov
By embracing these future research directions and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of "Thiophene, 2-(4-methylpentyl)-" and pave the way for exciting new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-methylpentyl)thiophene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis of 2-(4-methylpentyl)thiophene typically involves Friedel-Crafts alkylation of thiophene with 4-methylpentyl halides, using Lewis acids like SnCl₄ to direct substitution to the 2-position. However, competing 3-substitution can occur if steric or electronic factors destabilize the transition state . For reproducibility, optimize catalyst loading (e.g., 1.2 eq. SnCl₄) and reaction temperature (0–5°C) to minimize byproducts. Characterization via GC-MS is critical to confirm regioselectivity, as seen in analogous alkylation studies .
Q. Which spectroscopic techniques are most reliable for characterizing 2-(4-methylpentyl)thiophene, and how are spectral assignments validated?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : The 2-position substituent shows deshielded aromatic protons (δ 7.2–7.4 ppm), while the 4-methylpentyl chain exhibits distinct methyl (δ 0.9 ppm) and methylene signals (δ 1.2–1.6 ppm).
- HRMS : Expected [M+H]⁺ for C₁₀H₁₆S is 168.0972. Cross-validate with IR (C-S stretch at 650–750 cm⁻¹) and compare to literature data for analogous thiophene derivatives .
Q. How does the 4-methylpentyl substituent influence the electronic properties of the thiophene ring?
- Methodological Answer : The electron-donating alkyl chain increases electron density at the 2-position, enhancing reactivity in electrophilic substitutions. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and quantify substituent effects. Experimental validation via cyclic voltammetry can measure oxidation potentials, correlating with computational results .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 2-(4-methylpentyl)thiophene derivatives?
- Methodological Answer : Discrepancies in antimicrobial or antifungal activity may arise from impurities in synthesized batches or variability in assay protocols (e.g., broth microdilution vs. disk diffusion). Perform rigorous purity analysis (HPLC ≥98%) and standardize bioassays using reference strains (e.g., E. coli ATCC 25922). Re-evaluate structure-activity relationships (SAR) by synthesizing derivatives with controlled substituent variations (e.g., replacing 4-methylpentyl with shorter/longer alkyl chains) .
Q. How can computational modeling optimize the synthesis of 2-(4-methylpentyl)thiophene for higher yields?
- Methodological Answer : Apply kinetic modeling (e.g., Arrhenius equations) to identify rate-limiting steps in Friedel-Crafts alkylation. Molecular dynamics simulations can predict solvent effects (e.g., dichloromethane vs. nitrobenzene) on transition-state stabilization. Validate predictions with small-scale experiments, adjusting parameters like temperature gradients or catalyst recycling .
Q. What advanced analytical methods are required to distinguish 2-(4-methylpentyl)thiophene from its structural isomers?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded spectral regions. For example, HSQC correlations can confirm coupling between the thiophene ring and the 4-methylpentyl chain. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides fragmentation patterns unique to the 2-substituted isomer .
Key Considerations for Researchers
- Synthetic Reproducibility : Document exact stoichiometry and purification steps (e.g., column chromatography with hexane/ethyl acetate gradients) to mitigate batch-to-batch variability .
- Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST Chemistry WebBook ) or crystallographic data (e.g., Acta Crystallographica ).
- Ethical Reporting : Disclose negative results (e.g., failed alkylation attempts) to guide future troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
